N-(3,4-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
Description
The compound N-(3,4-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide features a pyrido[2,3-e][1,2,4]thiadiazine core with a 1,1-dioxido group, a 3-fluorophenyl substituent at position 4, and an acetamide moiety linked to a 3,4-dimethylphenyl group.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-15-8-9-18(11-16(15)2)25-21(28)13-26-14-27(19-6-3-5-17(23)12-19)22-20(31(26,29)30)7-4-10-24-22/h3-12H,13-14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQOCBMXZVLWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
Chemical Structure : The compound is a complex organic molecule featuring multiple functional groups, including a pyrido-thiadiazine core. This structure suggests potential interactions with various biological targets.
Potential Biological Activities :
- Antimicrobial Activity : Compounds with similar structures have been reported to exhibit antimicrobial properties. The presence of fluorine and sulfur atoms often enhances the bioactivity against bacteria and fungi.
- Anti-inflammatory Effects : Many derivatives of pyrido-thiadiazines have shown promise as anti-inflammatory agents through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory pathways.
- Anticancer Properties : Research indicates that certain thiadiazine derivatives can induce apoptosis in cancer cells, suggesting that this compound may also have anticancer potential.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Mechanism of Action |
|---|---|---|
| Antimicrobial | Thiadiazole derivatives | Disruption of microbial cell wall synthesis |
| Anti-inflammatory | COX inhibitors | Inhibition of prostaglandin synthesis |
| Anticancer | Pyrido-thiadiazines | Induction of apoptosis via mitochondrial pathways |
Case Studies
- Thiadiazole Derivatives : A study explored various thiadiazole derivatives and their antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds with similar moieties to the target compound showed significant inhibition zones, indicating strong antimicrobial effects.
- COX Inhibition : Research on pyrido-thiadiazine analogs demonstrated their ability to selectively inhibit COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. This selectivity is crucial for developing safer anti-inflammatory drugs.
- Cancer Cell Lines : In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) revealed that certain analogs led to a decrease in cell viability and induced apoptosis. Mechanistic studies indicated that these effects were mediated through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related analogs, focusing on core modifications and substituent effects:
Key Observations:
- Core Flexibility : The pyridothiadiazine core in the target compound offers a rigid, planar structure conducive to π-π stacking, whereas thiazole or imidazothiazole cores (e.g., ) prioritize hydrogen bonding via nitrogen atoms.
- Fluorine vs. Methyl Substituents : The 3-fluorophenyl group in the target compound may enhance bioavailability compared to methylated analogs (e.g., ), as fluorine’s electronegativity improves membrane permeability .
Physicochemical and Spectroscopic Properties
- Melting Points : While direct data are unavailable, related compounds with dioxido groups (e.g., : MP 302–304°C) suggest high thermal stability due to strong intermolecular hydrogen bonds .
- NMR Trends : Substituent-induced chemical shift changes in regions analogous to "region A/B" () could help differentiate the target compound’s 3-fluorophenyl and dimethylphenyl groups from analogs .
- Solubility : The dioxido group may improve aqueous solubility compared to thioether-containing analogs (e.g., ), but the dimethylphenyl group likely counteracts this via hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
